Methanethione, (4-bromophenyl)phenyl-
Description
"Methanethione, (4-bromophenyl)phenyl-" is a thioketone derivative characterized by a sulfur atom replacing the oxygen in the carbonyl group. Its structure comprises a (4-bromophenyl) group and a phenyl group attached to the thiocarbonyl moiety (C=S).
Properties
CAS No. |
1137-43-5 |
|---|---|
Molecular Formula |
C13H9BrS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
(4-bromophenyl)-phenylmethanethione |
InChI |
InChI=1S/C13H9BrS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
IRNGLAYMEIDCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanethione, (4-bromophenyl)phenyl- can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with thiophenol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of methanethione, (4-bromophenyl)phenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methanethione, (4-bromophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Methanethione, (4-bromophenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methanethione, (4-bromophenyl)phenyl- exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
Methanethione derivatives vary in substituents attached to the thiocarbonyl group. Key analogs include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Data | Reference |
|---|---|---|---|---|
| Methanethione, bis(4-chlorophenyl)- | Two 4-chlorophenyl groups | ~307.2 (estimated) | Rate constant: 13.159 (units unclear) | |
| Methanethione, bis(4-methylphenyl)- | Two 4-methylphenyl groups | ~266.4 (estimated) | Rate constant: 13.161 | |
| Methanethione, (4-chlorophenyl)phenyl- | 4-chlorophenyl and phenyl groups | ~266.7 (estimated) | Rate constant: 13.159 | |
| Methanethione, (4-methoxyphenyl)phenyl- | 4-methoxyphenyl and phenyl groups | ~258.3 (estimated) | Rate constant: 13.162 | |
| 5-(4-bromophenyl)furan-2-ylmethanethione | Bromophenyl-furan and morpholine | 393.3 | Available quantity: 15 mg |
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) and methyl/methoxy groups (electron-donating) alter electron density at the thiocarbonyl center, affecting reactivity. For example, bromine may stabilize intermediates in electrophilic reactions.
- Steric Effects : Bulkier substituents (e.g., isopropyl in guaiazulene derivatives ) reduce reaction yields, while smaller groups (e.g., methyl) enhance synthetic efficiency.
Physicochemical and Spectroscopic Properties
- Rate Constants: lists decay/reaction rate constants for excited states of methanethiones. For example, (4-chlorophenyl)phenyl-methanethione has a rate constant of 13.159, comparable to bis(4-chlorophenyl)-methanethione, indicating substituent position (mono- vs. di-substitution) minimally affects this parameter .
- Solubility and Stability : Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy or methyl analogs. Thioketones with electron-withdrawing groups (e.g., Br, Cl) generally exhibit higher thermal stability .
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